2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the chlorinated benzyl and methoxyphenyl groups. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated benzyl and methoxyphenyl groups may play a role in binding to these targets, leading to modulation of their activity. Pathways involved in its action may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar compounds to 2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:
2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid: Shares structural similarities but differs in functional groups and overall structure.
2-Chloro-N-(3,4-dichlorobenzyl)nicotinamide: Another chlorinated compound with different core structure and applications. The uniqueness of 2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and the resulting properties that make it suitable for diverse applications.
Properties
Molecular Formula |
C24H19Cl3N2O3S |
---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
2-[3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H19Cl3N2O3S/c1-31-18-10-13(9-17(27)21(18)32-11-12-6-7-15(25)16(26)8-12)22-28-23(30)20-14-4-2-3-5-19(14)33-24(20)29-22/h6-10H,2-5,11H2,1H3,(H,28,29,30) |
InChI Key |
BKLVPLLPVCZDEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)OCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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